molecular formula C13H17N3O2 B2748523 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide CAS No. 749902-90-7

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2748523
CAS No.: 749902-90-7
M. Wt: 247.298
InChI Key: GTKXEINZTMFYRP-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Acylation: The benzodiazole core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Alkylation: The final step involves the alkylation of the acetamide with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-benzodiazol-2-yl)acetamide: Lacks the methoxypropyl group, which may affect its biological activity.

    N-(3-methoxypropyl)benzamide: Lacks the benzodiazole core, which is crucial for its interaction with molecular targets.

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the benzodiazole core and the methoxypropyl group. This combination enhances its potential biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)9-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXEINZTMFYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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